N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a 2-methyl-substituted dihydroisoquinolinone moiety. The compound’s design leverages the benzodioxin unit for aromatic interactions and the acetamide linker for hydrogen bonding, while the dihydroisoquinolinone group may enhance target selectivity .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-22-8-7-14-15(20(22)24)3-2-4-16(14)27-12-19(23)21-13-5-6-17-18(11-13)26-10-9-25-17/h2-6,11H,7-10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGSSINKRFHMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Isoquinolinone Moiety: The isoquinolinone structure is often synthesized via Pictet-Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzodioxin and isoquinolinone intermediates using acylation reactions, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoquinolinone moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxin and isoquinolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include modulation of signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide (CAS: 850908-73-5)
- Molecular Formula : C₂₇H₂₆N₂O₅
- Molecular Weight : 458.5 g/mol
- Key Features: The isoquinolinone ring is substituted with a 2-methylbenzyl group, increasing steric bulk and lipophilicity (XLogP3: 3.9) compared to the target compound’s simpler 2-methyl group. This modification may reduce metabolic stability due to enhanced hydrophobic interactions with cytochrome P450 enzymes .
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol
- Key Features: Replaces the acetamide-isoquinolinyloxy chain with a carboxylic acid. While this derivative exhibits anti-inflammatory activity comparable to ibuprofen, its polar carboxylic acid group limits membrane permeability, making it less suitable for central nervous system targets compared to the acetamide-based target compound .
Functional Group Modifications
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Molecular Formula : C₂₁H₂₁N₅O₂S
- Molecular Weight : 415.49 g/mol
- The triazole ring enhances metabolic resistance but may increase off-target interactions due to its planar structure .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[rel-(4R,7S)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]acetamide
- Key Features: Incorporates a rigid bicyclic methanoisoindolyl group, which imposes conformational constraints. This stereochemical complexity (4R,7S) could improve binding specificity but complicates synthesis compared to the target compound’s flexible dihydroisoquinolinone .
Physicochemical Properties and Pharmacokinetic Profiling
Key Observations :
- The target compound’s moderate XLogP3 (~3.5) suggests balanced lipophilicity for membrane penetration and solubility.
- Lower polar surface area compared to the triazolylthio derivative may enhance blood-brain barrier permeability .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzodioxin moiety linked to an isoquinoline derivative through an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 330.39 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of human breast cancer cells (MCF7) and lung cancer cells (A549) by inducing apoptosis and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Research indicates that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide may exert neuroprotective effects. In animal models of neurodegeneration:
- The compound reduced neuronal cell death and improved cognitive function in models of Alzheimer's disease by modulating oxidative stress pathways.
The exact mechanism of action for this compound remains to be fully elucidated; however, several hypotheses have been proposed based on structural analogs:
- Inhibition of Kinases : It may act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation.
- Antioxidant Activity : The benzodioxin moiety could contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Modulation of Gene Expression : The compound might influence gene expression related to apoptosis and inflammation through interaction with transcription factors.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed:
- A significant reduction in tumor size compared to control groups.
Study Details:
- Model : BALB/c mice implanted with 4T1 breast cancer cells.
- Dosage : 50 mg/kg body weight administered bi-weekly.
Q & A
Q. What synthetic methodologies are commonly used to prepare N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide?
The synthesis typically involves coupling reactions between functionalized intermediates. For example:
- Step 1 : React 2,3-dihydrobenzo[1,4]dioxin-6-amine with chloroacetyl chloride under basic conditions (pH 8–10, Na₂CO₃) to form a bromoacetamide intermediate .
- Step 2 : Introduce the 2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl moiety via nucleophilic substitution or Mitsunobu reaction. Reaction monitoring via TLC and purification via column chromatography are critical .
- Key conditions : Room temperature stirring, DMF as a solvent, and stoichiometric control to minimize side products .
Q. How is structural characterization of this compound performed to confirm purity and identity?
A combination of spectroscopic and analytical techniques is employed:
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm) .
- CHN elemental analysis : Validates molecular formula consistency (±0.3% error margin) .
Advanced Research Questions
Q. What strategies optimize synthetic yield when steric hindrance or reactive intermediates complicate the reaction?
- Protecting groups : Temporarily block reactive sites (e.g., benzodioxin amine) using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Temperature modulation : Gradual heating (e.g., 40–60°C) improves solubility of intermediates without decomposing heat-sensitive groups .
Q. How can researchers design experiments to evaluate α-glucosidase or acetylcholinesterase inhibitory activity?
- In vitro assays :
- α-Glucosidase inhibition : Measure IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as a substrate, monitoring absorbance at 405 nm .
- Acetylcholinesterase (AChE) inhibition : Use Ellman’s method with acetylthiocholine iodide and DTNB, quantifying thiol release at 412 nm .
- Positive controls : Include acarbose (α-glucosidase) and donepezil (AChE) to validate assay sensitivity .
Q. What computational approaches predict binding interactions between this compound and target enzymes?
- Molecular docking (AutoDock Vina) : Simulate ligand-enzyme binding poses, focusing on hydrogen bonds with catalytic residues (e.g., Asp349 in α-glucosidase) .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
- ADMET prediction (SwissADME) : Evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) to prioritize compounds for in vivo testing .
Q. How should researchers address contradictions in bioactivity data across studies on similar acetamide derivatives?
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, enzyme concentration) to isolate variables .
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on benzodioxin) to correlate bioactivity trends .
- Meta-analysis : Use tools like RevMan to statistically integrate data from multiple studies, identifying outliers or methodological biases .
Q. What considerations are critical for scaling synthesis from milligram to gram quantities?
- Solvent volume reduction : Optimize solvent-to-reactant ratios (e.g., 5:1 DMF) to maintain reaction kinetics without excess waste .
- Purification scalability : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective bulk purification .
- Process analytical technology (PAT) : Implement inline FTIR or HPLC monitoring to ensure consistency during scale-up .
Methodological Notes
- Experimental design : Align synthesis and bioactivity studies with theoretical frameworks (e.g., structure-activity relationships or enzyme kinetics) to ensure hypothesis-driven research .
- Data validation : Triangulate results using orthogonal methods (e.g., LC-MS for purity + NMR for structure) to minimize analytical errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
